3-Nitro-4-(pyrrolidin-1-yl)aniline
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Overview
Description
3-Nitro-4-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is characterized by the presence of a nitro group (-NO2) and a pyrrolidine ring attached to an aniline moiety
Scientific Research Applications
3-Nitro-4-(pyrrolidin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-Nitro-4-(pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to its interaction with different biomolecules . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins . Additionally, this compound can impact cellular metabolism by affecting metabolic pathways and enzyme activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of these enzymes . This binding can result in changes in gene expression, affecting the production of proteins involved in various cellular processes . The pyrrolidine ring in the compound’s structure plays a crucial role in these interactions, contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activities and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(pyrrolidin-1-yl)aniline typically involves the nitration of 4-(pyrrolidin-1-yl)aniline. The process can be summarized as follows:
Starting Material: 4-(pyrrolidin-1-yl)aniline.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is typically performed at low temperatures to control the rate of nitration and to prevent over-nitration.
Isolation and Purification: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration reaction with precise control over temperature and reaction time.
Continuous Extraction: Employing continuous extraction techniques to isolate the product efficiently.
Purification: Utilizing industrial-scale purification methods such as distillation, crystallization, or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents (e.g., chlorine, bromine), sulfonating agents (e.g., sulfuric acid), nitrating agents (e.g., nitric acid).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-Amino-4-(pyrrolidin-1-yl)aniline.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroaniline: Lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.
4-Nitroaniline: Similar to 3-Nitroaniline but with the nitro group in a different position, leading to different reactivity and properties.
Uniqueness
3-Nitro-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research.
Properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOBTERZRKDEFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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